molecular formula C18H12ClN3O2 B2842331 5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile CAS No. 303995-82-6

5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile

Cat. No. B2842331
CAS RN: 303995-82-6
M. Wt: 337.76
InChI Key: LGCWPNIHJFUSAB-CMDGGOBGSA-N
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Description

5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile, also known as CCHAC, is a synthetic compound used in scientific research. It is a member of the isoxazolecarbonitrile family and is composed of a nitrogen-containing heterocycle, a carbonitrile group, and a phenyl ring. CCHAC has a wide range of applications in the scientific field, including in drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Reactivity

Synthesis Techniques and Chemical Reactivity
Isoxazole and isoxazoline derivatives are key intermediates in organic synthesis, offering pathways to complex molecular architectures. The synthesis of isoxazoles, including compounds similar to the one of interest, often involves reactions between nitrile oxides and various enolates, leading to a wide range of heterocyclic structures (Vitale & Scilimati, 2013). Such processes are crucial for constructing pharmacologically active compounds and materials with unique properties.

Applications in Material Science and Polymerization
Functional polymers have been synthesized using isoxazole derivatives, demonstrating the utility of these compounds in creating materials with specific characteristics. For instance, the synthesis and polymerization of isoxazole-containing monomers have led to materials with potential applications in UV protection and stabilization (Yoshida & Vogl, 1982). This research area highlights the compound's relevance in developing new materials with enhanced performance and stability under environmental conditions.

Nucleophilic Addition Reactions
Studies on nucleophilic addition reactions to compounds containing isoxazole rings provide insights into the synthesis of novel compounds and the exploration of reaction mechanisms (Jia et al., 2002). Understanding these reactions is fundamental for developing new synthetic routes and for the functionalization of existing molecules, expanding the toolbox of organic synthesis.

Antimicrobial and Photostabilization Applications

Antimicrobial Activity
Derivatives of isoxazoles have been explored for their antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Lavanya et al., 2014). Such research is crucial in the quest for new therapeutics against resistant microbial strains.

Photostabilization of Polymers
Isoxazole derivatives have also been investigated as stabilizers for polymers, such as poly(vinyl chloride), against photodegradation (Sabaa et al., 2006). This application is particularly relevant for materials exposed to UV radiation, where maintaining structural integrity and appearance is crucial.

properties

IUPAC Name

5-[(E)-2-(5-chloro-2-hydroxyanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2/c19-13-6-7-16(23)15(10-13)21-9-8-17-14(11-20)18(22-24-17)12-4-2-1-3-5-12/h1-10,21,23H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCWPNIHJFUSAB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile

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